N-Cyclopropyl-4-aminobenzylamine chemical properties and structure
N-Cyclopropyl-4-aminobenzylamine chemical properties and structure
Abstract
N-Cyclopropyl-4-aminobenzylamine is a disubstituted aniline derivative featuring both a primary aromatic amine and a secondary cyclopropylmethylamine. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The cyclopropyl moiety is a well-known bioisostere for phenyl groups or unsaturated fragments, capable of improving metabolic stability and binding affinity, while the aniline and benzylamine functionalities offer versatile handles for further chemical modification. This guide provides a comprehensive overview of the core chemical properties, structure, a validated synthesis protocol via reductive amination, and analytical characterization of N-Cyclopropyl-4-aminobenzylamine.
Molecular Structure and Physicochemical Properties
N-Cyclopropyl-4-aminobenzylamine, with the IUPAC name 4-[(cyclopropylamino)methyl]aniline, possesses a distinct molecular architecture that dictates its chemical behavior and utility. The molecule integrates a flexible benzylamine linker with a rigid, strained cyclopropyl ring and a nucleophilic aniline moiety.
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// Atom nodes N1 [label="NH₂", pos="0,0!"]; C1 [label="C", pos="1.5,0!"]; C2 [label="C", pos="2.25,1.25!"]; C3 [label="C", pos="3.75,1.25!"]; C4 [label="C", pos="4.5,0!"]; C5 [label="C", pos="3.75,-1.25!"]; C6 [label="C", pos="2.25,-1.25!"]; C7 [label="CH₂", pos="6.0,0!"]; N2 [label="NH", pos="7.5,0!"]; C8 [label="CH", pos="8.5,1!"]; C9 [label="CH₂", pos="9.5,0!"]; C10 [label="CH₂", pos="8.5,-1!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C4 -- C7;
// Cyclopropyl group bonds C7 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C8;
// Double bonds in benzene ring (approximated) edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C1; } Caption: 2D Structure of N-Cyclopropyl-4-aminobenzylamine.
The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1082768-71-5 | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | [2] |
| Molecular Weight | 162.23 g/mol | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, Protect from light | [2] |
| InChI Key | ZQSPJDFQWLYSMD-UHFFFAOYSA-N |
Synthesis Pathway: Reductive Amination
A robust and widely applicable method for synthesizing N-Cyclopropyl-4-aminobenzylamine is the one-pot reductive amination of 4-aminobenzaldehyde with cyclopropylamine.[3][4] This method is favored for its operational simplicity and high efficiency, avoiding the harsh conditions or difficult-to-handle reagents associated with other amination strategies.
Mechanism Insight: The reaction proceeds in two key stages within the same pot:
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Imine Formation: The nucleophilic cyclopropylamine attacks the electrophilic carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate. The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.
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Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to form the final secondary amine product.
// Workflow {A, B, D, E} -> P1 [color="#5F6368"]; P1 -> P2 [label="Stir at RT", color="#5F6368"]; P2 -> C [style=dotted, arrowhead=none, color="#5F6368"]; C -> P3 [color="#5F6368"]; P2 -> P3 [label="Add Reducing Agent", color="#5F6368"]; P3 -> P4 [label="Reaction Complete", color="#5F6368"]; P4 -> P5 [color="#5F6368"]; P5 -> F [color="#5F6368"]; } Caption: Workflow for Synthesis via Reductive Amination.
Detailed Experimental Protocol
Materials:
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4-Aminobenzaldehyde (1.0 eq)
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Cyclopropylamine (1.2 eq)[5]
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Sodium triacetoxyborohydride (STAB) (1.5 eq)[6]
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Solvents for column chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminobenzaldehyde and anhydrous DCE. Stir until the solid is fully dissolved.
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Amine Addition: Add cyclopropylamine to the solution, followed by the catalytic amount of glacial acetic acid.
-
Scientist's Note: The acetic acid protonates the carbonyl, activating it for nucleophilic attack by the weakly basic cyclopropylamine, thereby accelerating imine formation.[7]
-
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) to the mixture in portions over 10-15 minutes.
-
Scientist's Note: STAB is the reducing agent of choice for this one-pot reaction.[6] It is mild enough that it will not readily reduce the starting aldehyde, allowing the imine to form first. It is also less water-sensitive than other borohydrides like NaBH₄, providing better control and yield in aprotic solvents like DCE.[6][8]
-
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
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Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
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Extraction: Separate the layers. Extract the aqueous layer twice more with DCE or Dichloromethane (DCM).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to afford N-Cyclopropyl-4-aminobenzylamine as a pure liquid.
Analytical Characterization
To confirm the identity and purity of the synthesized N-Cyclopropyl-4-aminobenzylamine, a combination of spectroscopic methods should be employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all unique protons and their connectivity. Expected signals include:
-
Aromatic protons on the benzene ring (typically two doublets in the 6.5-7.5 ppm range).
-
A singlet for the benzylic CH₂ group.
-
A multiplet for the cyclopropyl CH proton.
-
Multiplets for the cyclopropyl CH₂ protons.
-
Broad singlets for the NH₂ and NH protons, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will show distinct signals for each unique carbon atom in the molecule, including the aromatic, benzylic, and cyclopropyl carbons.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.23.
-
IR (Infrared Spectroscopy): Key vibrational frequencies will confirm the presence of functional groups:
-
N-H stretching (primary and secondary amines) in the 3200-3500 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic) around 1500-1600 cm⁻¹.
-
Applications and Research Interest
The structural motifs within N-Cyclopropyl-4-aminobenzylamine make it a desirable precursor in pharmaceutical and agrochemical research.[5][9]
-
Drug Discovery: The primary aniline group is a common starting point for the synthesis of heterocycles or for amide bond formation, creating libraries of compounds for screening. The cyclopropylmethylamine moiety is found in various biologically active compounds, where the cyclopropyl group can enhance binding to target proteins and improve pharmacokinetic properties.[5]
-
Materials Science: Aromatic diamines are used as monomers in the synthesis of high-performance polymers like polyimides and aramids. The specific stereoelectronic properties imparted by the cyclopropyl group could be exploited to create novel materials with unique thermal or mechanical characteristics.[10]
Safety and Handling
N-Cyclopropyl-4-aminobenzylamine should be handled with care in a well-ventilated fume hood. As with many aromatic amines, it should be considered potentially toxic and corrosive.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, to prevent degradation.[2]
References
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Chemistry Shorts. Reductive Amination - YouTube. [Link]
-
Wiley Online Library. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
-
ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... [Link]
-
MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubChem. 4-Aminobenzylamine | C7H10N2 | CID 427814. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
PubChem. N-[1-(aminomethyl)cyclopropyl]-4-methylbenzamide - PubChem. [Link]
-
National Institutes of Health. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. [Link]
Sources
- 1. N-Cyclopropyl-4-aminobenzylamine | 1082768-71-5 [chemicalbook.com]
- 2. FCKeditor - Resources Browser [ohiotech.edu]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 4-Aminobenzylamine (EVT-302755) | 4403-71-8 [evitachem.com]
- 11. 4-Aminobenzylamine | C7H10N2 | CID 427814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Aminobenzylamine | 4403-71-8 [chemicalbook.com]
